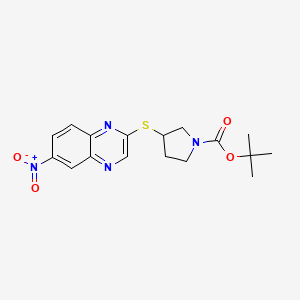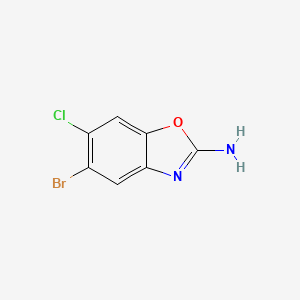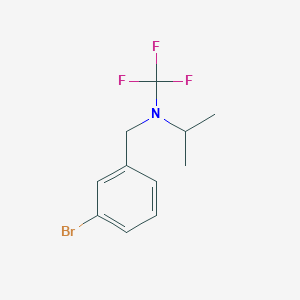
N-(3-bromobenzyl)-N-(trifluoromethyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromobenzyl)-N-(trifluoromethyl)propan-2-amine is an organic compound that features both bromine and trifluoromethyl functional groups These groups are known for their significant impact on the chemical properties and reactivity of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzyl chloride and trifluoromethylpropan-2-amine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-bromobenzyl chloride is reacted with trifluoromethylpropan-2-amine under reflux conditions in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-N-(trifluoromethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: May be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-N-(trifluoromethyl)propan-2-amine would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-N-(trifluoromethyl)propan-2-amine
- N-(3-fluorobenzyl)-N-(trifluoromethyl)propan-2-amine
- N-(3-bromobenzyl)-N-(methyl)propan-2-amine
Uniqueness
N-(3-bromobenzyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of both bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups can enhance the compound’s stability, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C11H13BrF3N |
|---|---|
Molecular Weight |
296.13 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C11H13BrF3N/c1-8(2)16(11(13,14)15)7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
BHRPNKTZDRSGQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


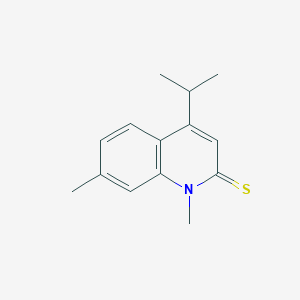
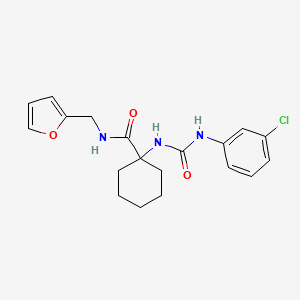
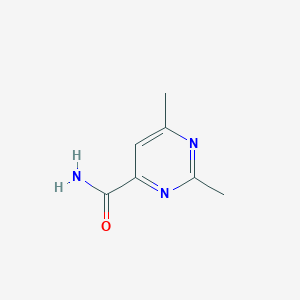
![Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13952003.png)
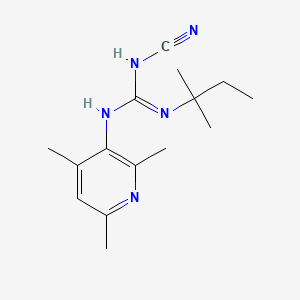
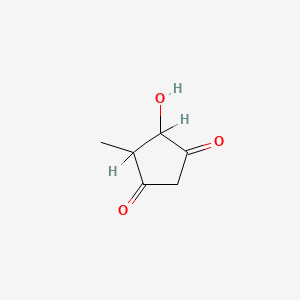
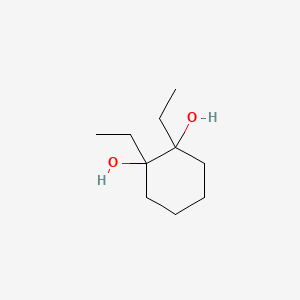
![4-Amino-2-(3,4-dimethoxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B13952027.png)
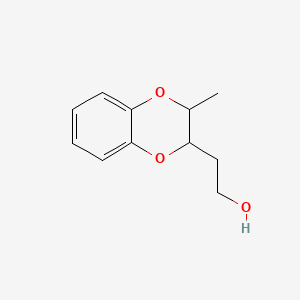
![2-Amino[1,1'-azobisnaphthalene]](/img/structure/B13952031.png)

![8-(1-Methylethylidene)bicyclo[5.1.0]octane](/img/structure/B13952039.png)
